molecular formula C19H20N6S B3457947 8,8,10,10-tetramethyl-2-(3-pyridinyl)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

8,8,10,10-tetramethyl-2-(3-pyridinyl)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No. B3457947
M. Wt: 364.5 g/mol
InChI Key: KDTGXGOFUMVZJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of TMTPT involves intricate steps. Researchers have explored various synthetic routes, including nucleophilic substitutions, cycloaddition reactions, and modifications of existing approaches . These methods allow access to functionalized tetrazines, which serve as building blocks for diverse applications.


Molecular Structure Analysis

TMTPT’s molecular structure is fascinating. It comprises fused rings, including pyridine, thieno, and triazolo rings. The tetramethyl substitution pattern adds steric bulk, influencing its reactivity and properties. The arrangement of nitrogen atoms in the triazolo ring contributes to its unique electronic characteristics .


Chemical Reactions Analysis

  • Inverse Electron Demand Diels–Alder (IDDA) Cycloaddition : TMTPT acts as a diene, reacting with suitable dienophiles to form multi-substituted pyridazines. This reaction has synthetic applications in natural product synthesis and other heterocyclic compounds .
  • Bioconjugation : TMTPT’s diene functionality enables rapid bioconjugation to various molecules, making it valuable for biorthogonal chemistry .
  • Ligand for Metal Complexes : In coordination chemistry, TMTPT derivatives serve as ligands for metal complexes .

Mechanism of Action

  • In optoelectronic materials , TMTPT-based push–pull systems enhance charge transfer and optical properties .

properties

IUPAC Name

12,12,14,14-tetramethyl-4-pyridin-3-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6S/c1-18(2)8-12-13-16-22-15(11-6-5-7-20-9-11)23-25(16)10-21-17(13)26-14(12)19(3,4)24-18/h5-7,9-10,24H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTGXGOFUMVZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC3=C2C4=NC(=NN4C=N3)C5=CN=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8,8,10,10-tetramethyl-2-(3-pyridinyl)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 2
8,8,10,10-tetramethyl-2-(3-pyridinyl)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 3
Reactant of Route 3
8,8,10,10-tetramethyl-2-(3-pyridinyl)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 4
Reactant of Route 4
8,8,10,10-tetramethyl-2-(3-pyridinyl)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 5
8,8,10,10-tetramethyl-2-(3-pyridinyl)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 6
Reactant of Route 6
8,8,10,10-tetramethyl-2-(3-pyridinyl)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

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